molecular formula C16H18N2O2S B7434693 4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No. B7434693
M. Wt: 302.4 g/mol
InChI Key: APYTUKAUYPHGLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as "MMTOC" and has been studied extensively for its biological and chemical properties.

Mechanism of Action

The mechanism of action of MMTOC is not fully understood, but it is believed to inhibit the activity of certain enzymes and proteins that are involved in inflammation, tumor growth, and bacterial infection. MMTOC has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MMTOC has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, reduce tumor growth, and inhibit bacterial growth. MMTOC has also been shown to induce apoptosis in cancer cells and has been studied for its potential use in cancer therapy.

Advantages and Limitations for Lab Experiments

One advantage of using MMTOC in lab experiments is its high purity and yield. MMTOC is also relatively easy to synthesize, which makes it a cost-effective compound to use in research. However, one limitation of using MMTOC is its limited solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for MMTOC research. One potential direction is to study the use of MMTOC as a fluorescent probe for imaging cellular structures. Another potential direction is to study the use of MMTOC in cancer therapy, either alone or in combination with other drugs. Additionally, the mechanism of action of MMTOC is not fully understood, and further research is needed to elucidate its molecular targets and pathways.

Synthesis Methods

The synthesis of MMTOC involves the reaction of 4-methyl-5-phenyl-1,2-oxazole-3-carboxylic acid with thioacetamide in the presence of triethylamine. This reaction results in the formation of 4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide. The synthesis method has been optimized to yield high purity and high yield of MMTOC.

Scientific Research Applications

MMTOC has been studied extensively for its potential applications in various fields. It has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial properties. MMTOC has also been studied for its potential use as a fluorescent probe for imaging cellular structures.

properties

IUPAC Name

4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-10-8-13(9-21-10)17-16(19)14-11(2)15(20-18-14)12-6-4-3-5-7-12/h3-7,10,13H,8-9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APYTUKAUYPHGLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CS1)NC(=O)C2=NOC(=C2C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(5-methylthiolan-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide

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